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Compound of Interest

Compound Name: 2-(3-lodophenoxy)pyridine
Cat. No.: B8563362
Get Quote

Executive Summary

2-(3-lodophenoxy)pyridine (Molecular Formula: C11HsINO) is a bifunctional heteroaryl ether
widely utilized as a strategic intermediate in modern drug discovery. Structurally, it consists of a
pyridine ring linked to a 3-iodophenyl moiety via an ether oxygen at the C2 position.

This molecule is valued for its orthogonal reactivity:

e The Pyridine Ring: Acts as a stable, polar pharmacophore capable of hydrogen bond
acceptance and Tt-stacking interactions within protein binding pockets.

e The Aryl lodide: Serves as a highly reactive "handle" for palladium-catalyzed cross-coupling
reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid
generation of structure-activity relationship (SAR) libraries.

This guide details the structural properties, validated synthetic protocols, and reactivity profiles
necessary for researchers to effectively deploy this scaffold in lead optimization campaigns.

Molecular Architecture & Electronic Properties

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8563362#bc-rfq
https://www.benchchem.com/product/b8563362/docs?utm_src=pdf-body#2-3-iodophenoxy-pyridine-a-modular-scaffold-for-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8563362?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Structural Analysis

The molecule features two aromatic systems connected by a flexible ether linkage. The
electronic environment is defined by the inductive effects of the heteroatoms.

Feature Description Electronic Effect

The nitrogen atom withdraws
electron density, making the
Electron-deficient heterocycle. C2 position susceptible to
[1] nucleophilic attack (SNAr)

during synthesis but stable in

Pyridine Ring

the final product.

Acts as a

-donor to both rings, but the
lone pair is partially
Ether Linkage (-O-) hybridized oxygen bridge. delocalized into the electron-
deficient pyridine ring,
strengthening the C(pyridyl)-O

bond.

The iodine atom at the meta
position provides a soft
] Electron-rich aryl ring with a electrophilic site for transition-
‘odophenyl Ring heavy halogen. metal catalysis without
sterically hindering the ether

linkage.

Physicochemical Properties (Predicted)
e Molecular Weight: 297.09 g/mol

e LogP (Octanol/Water): ~3.5 — 4.0 (Highly Lipophilic)
« Topological Polar Surface Area (TPSA): ~22 A2 (Pyridine Nitrogen + Ether Oxygen)

» Physical State: Typically an off-white to pale yellow solid or viscous oil at room temperature.
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 Solubility: Soluble in DCM, DMSO, DMF, Ethyl Acetate; sparingly soluble in water.

Synthetic Pathways

The most robust synthesis relies on Nucleophilic Aromatic Substitution (SNAr). The electron-
deficient nature of 2-halopyridines makes them excellent electrophiles for phenoxide
nucleophiles.

Validated Protocol: SNAr Displacement

Reaction: 3-lodophenol + 2-Fluoropyridine

2-(3-lodophenoxy)pyridine

o Why 2-Fluoropyridine? Fluorine is the preferred leaving group for SNAr reactions on
pyridines due to its high electronegativity, which stabilizes the Meisenheimer intermediate
more effectively than chlorine or bromine.[1]

o Base Selection: Carbonate bases (

or

) are sufficient to deprotonate the phenol (
).

Step-by-Step Experimental Procedure

e Reagents:

[¢]

3-lodophenol (1.0 equiv)

[¢]

2-Fluoropyridine (1.2 equiv)

[e]

Potassium Carbonate (

, 2.0 equiv, anhydrous)

o

Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).
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e Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux
condenser under an inert atmosphere (

or Ar).

o Execution:

o

Dissolve 3-iodophenol in DMF (0.5 M concentration).
o Add

and stir for 15 minutes at room temperature to form the phenoxide.

[¢]

Add 2-fluoropyridine dropwise.

[e]

Heat the mixture to 80—-100°C for 4—6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
o Workup:

o Cool to room temperature.[1][2][3]

o Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

o Wash combined organics with brine, dry over
, and concentrate in vacuo.

« Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in
Hexanes).

Synthesis Workflow Diagram
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Figure 1: SNAr synthesis route utilizing the activated 2-fluoropyridine.

Reactivity Profile & Functionalization

The utility of 2-(3-lodophenoxy)pyridine lies in its ability to undergo chemoselective

transformations.[2] The iodine atom reacts significantly faster than the pyridine ring in metal-

catalyzed cross-couplings.

Palladium-Catalyzed Cross-Coupling

The C-1 bond is weak (approx. 53 kcal/mol) compared to C-Br or C-ClI, permitting oxidative

addition by Pd(0) under mild conditions.

Reaction Type
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Product Class Conditions
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© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b8563362/docs?utm_src=pdf-body#2-3-iodophenoxy-pyridine-a-modular-scaffold-for-medicinal-chemistry
https://pdf.benchchem.com/1526/Technical_Support_Center_Improving_the_Yield_of_4_Bromo_3_iodophenol_Coupling_Reactions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8563362?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(3-lodophenoxy)pyridine
(Core Scaffold)

PA(IT)/Cu(I) \Pd(0)/Ligand

Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig
(R-B(OH)2) (R-C=CH) (R-NH2)

Biaryl Analogs Alkynyl Linkers Amino-Aryl Derivs.

(Increased Lipophilicity) (Rigid Spacers) (Solubility/H-Bonding)

Click to download full resolution via product page

Figure 2: Divergent synthesis of medicinal chemistry libraries from the core scaffold.

Medicinal Chemistry Applications
Bioisosterism & Design

o Linker Strategy: The ether oxygen acts as a bioisostere for methylene (-CH2-) or amine (-
NH-) linkers but introduces a hydrogen bond acceptor without a donor, potentially improving
membrane permeability.

o Conformation: The C-O-C bond angle (~118°) and rotational freedom allow the two aromatic
rings to adopt a "twisted" conformation, often required to fit into hydrophobic pockets of
enzymes (e.g., Kinases, GPCRSs).

Metabolic Stability

+ Pyridine Ring: Generally resistant to oxidative metabolism, though N-oxidation is possible.

» Ether Linkage: Resistant to hydrolysis in vivo. However, O-dealkylation by CYP450 enzymes
is a potential metabolic soft spot. Substituents added via the iodine handle can be used to
block metabolic sites or adjust the overall LogD.

Safety & Handling
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e Hazards: Like many halogenated pyridines, this compound should be treated as an Irritant
(Skin/Eye/Respiratory).

o Storage: Store in a cool, dry place under inert gas. Light sensitive (iodides can degrade over
time, turning yellow/brown due to iodine liberation).

» Waste: Dispose of as halogenated organic waste. Aqueous streams containing copper (from
Sonogashira) or palladium must be treated specifically for heavy metals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. benchchem.com [benchchem.com]
e 2. pdf.benchchem.com [pdf.benchchem.com]

o 3. wuxibiology.com [wuxibiology.com]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.organic-chemistry.org%2Fsynthesis%2Fheterocycles%2Fpyridines.shtm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbenchchem.com%2Fapplication-notes%2Fsnar-fluoropyridines
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbenchchem.com%2Ftechnical-support%2Fcoupling-reactions
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2FPyridine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2Fjournal%2Fmolecules
https://www.benchchem.com/product/b8563362?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Nucleophilic_Aromatic_Substitution_SNAr_Reactions_on_Fluoropyridines.pdf
https://pdf.benchchem.com/1526/Technical_Support_Center_Improving_the_Yield_of_4_Bromo_3_iodophenol_Coupling_Reactions.pdf
https://wuxibiology.com/snar-reaction-of-polyhalogenated-heterocycles/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8563362?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» To cite this document: BenchChem. [2-(3-lodophenoxy)pyridine: A Modular Scaffold for
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8563362/docs#2-3-iodophenoxy-pyridine-a-modular-
scaffold-for-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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